2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-16-7-9-17(10-8-16)13-24-20(27)15-30-23-25-19-11-12-29-21(19)22(28)26(23)14-18-5-3-2-4-6-18/h2-12H,13-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKOAZWKFBBTRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
*Estimated based on similar analogs.
Key Observations :
Key Observations :
- The target compound’s synthesis likely follows nucleophilic substitution (as in and ), where 2-mercapto-thienopyrimidine reacts with N-[(4-methylphenyl)methyl]chloroacetamide. This method typically achieves high yields (68–95%) .
- Diazonium salt coupling () and triazolopyrimidine-thiol condensation () are less relevant to the target compound but highlight alternative strategies for introducing sulfanylacetamide groups.
Key Observations :
- GPCR Targeting : The acetamide moiety in ZINC C13035420 () demonstrates the importance of the sulfanyl linker in chemokine receptor interactions, a trait shared with the target compound .
Q & A
Q. Table 1: Structural Analogs and Activity Trends
| Compound Substituents | IC50 (μM) | Target | Reference |
|---|---|---|---|
| 3,5-Dimethylphenyl | 0.8 | EGFR Kinase | |
| 4-Methoxyphenyl | 2.1 | COX-2 | |
| 4-Chlorophenyl | 1.5 | PARP-1 |
Advanced: How can computational modeling guide target identification and SAR studies?
Answer:
- Molecular Docking: Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., EGFR kinase: ΔG ≈ -9.5 kcal/mol) .
- MD Simulations (GROMACS): Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives with sustained interactions .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with logP to optimize solubility/bioactivity balance .
Basic: What are the primary biological targets and associated assays for this compound?
Answer:
- Kinases: EGFR, VEGFR-2 inhibition measured via ADP-Glo™ kinase assay .
- Antimicrobial Activity: MIC determination against S. aureus (ATCC 25923) using broth microdilution .
- Anti-inflammatory: COX-2 inhibition assessed via fluorometric kit (Cayman Chemical) .
Advanced: What are key considerations for designing derivatives with improved solubility?
Answer:
- Polar Substituents: Introduce -OH or -NH2 groups on the benzyl ring to enhance aqueous solubility (logP reduction from 3.2 to 2.5) .
- Prodrug Strategies: Convert acetamide to a phosphate ester for increased bioavailability .
- Co-Crystallization: Screen with cyclodextrins or succinic acid to improve dissolution rates .
Basic: How is the compound’s stability assessed under varying storage conditions?
Answer:
- Forced Degradation Studies: Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks, then monitor degradation via HPLC .
- Solution Stability: Assess in PBS (pH 7.4) and DMSO at 25°C; typically stable for >30 days when stored in amber vials .
Advanced: What mechanistic insights explain its dual anticancer/antimicrobial activity?
Answer:
- Thiol-Mediated Redox Disruption: The sulfanyl group depletes glutathione in microbial/cancer cells, inducing oxidative stress .
- Topoisomerase Inhibition: DNA intercalation demonstrated via agarose gel electrophoresis and comet assays .
Advanced: How can researchers validate target engagement in cellular models?
Answer:
- CETSA (Cellular Thermal Shift Assay): Monitor protein stabilization in lysates after compound treatment .
- Silencing (siRNA): Knock down putative targets (e.g., EGFR) and assess rescue of compound-induced cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
